molecular formula C23H28N4O B10915771 1-butyl-6-cyclopropyl-3-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-3-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915771
M. Wt: 376.5 g/mol
InChI Key: KUCTVTNBPMKWBU-UHFFFAOYSA-N
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Description

1-Butyl-6-cyclopropyl-3-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure. Let’s break it down:

    1-Butyl: Refers to the butyl group (C₄H₉) attached to the pyrazolo[3,4-b]pyridine ring.

    6-Cyclopropyl-3-methyl: Indicates the presence of a cyclopropyl ring and a methyl group.

    N-(2-phenylethyl): The amide nitrogen (N) is connected to a phenylethyl group.

    1H-pyrazolo[3,4-b]pyridine-4-carboxamide: The core structure consists of a pyrazolo[3,4-b]pyridine ring with a carboxamide functional group.

Preparation Methods

The synthesis of this compound involves several steps. One common approach is via Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction . In this context:

  • Boron reagents (organoboron compounds) play a crucial role in Suzuki–Miyaura coupling.
  • The reaction typically involves an aryl or vinyl boron compound reacting with an aryl or vinyl halide in the presence of a palladium catalyst.
  • The butyl, cyclopropyl, and phenylethyl substituents can be introduced during the coupling process.

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents: For oxidation, consider reagents like KMnO₄ or PCC. Reduction can be achieved using LiAlH₄ or NaBH₄.

    Major Products: These reactions yield derivatives with modified functional groups (e.g., hydroxyl, amino, or alkyl groups).

Scientific Research Applications

1-Butyl-6-cyclopropyl-3-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide finds applications in:

    Medicine: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antiviral properties).

    Chemistry: Explore its reactivity in novel transformations.

    Biology: Study its interactions with biological targets (receptors, enzymes, etc.).

Mechanism of Action

  • The compound likely exerts its effects through specific molecular targets (e.g., protein kinases, receptors).
  • Pathways involved may include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

  • Compare its structure, reactivity, and biological activity with related compounds (e.g., other pyrazolo[3,4-b]pyridines).

Properties

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-3-methyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H28N4O/c1-3-4-14-27-22-21(16(2)26-27)19(15-20(25-22)18-10-11-18)23(28)24-13-12-17-8-6-5-7-9-17/h5-9,15,18H,3-4,10-14H2,1-2H3,(H,24,28)

InChI Key

KUCTVTNBPMKWBU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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